molecular formula C13H19NO B11947786 4a,10a-(Iminomethano)benzocycloocten-11-one, 1,4,5,6,7,8,9,10-octahydro- CAS No. 30483-14-8

4a,10a-(Iminomethano)benzocycloocten-11-one, 1,4,5,6,7,8,9,10-octahydro-

Cat. No.: B11947786
CAS No.: 30483-14-8
M. Wt: 205.30 g/mol
InChI Key: VFYRKGAMLRZLPZ-UHFFFAOYSA-N
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Description

4a,10a-(Iminomethano)benzocycloocten-11-one, 1,4,5,6,7,8,9,10-octahydro- is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4a,10a-(Iminomethano)benzocycloocten-11-one, 1,4,5,6,7,8,9,10-octahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4a,10a-(Iminomethano)benzocycloocten-11-one, 1,4,5,6,7,8,9,10-octahydro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

    Benzocyclooctene derivatives: Compounds with similar structural frameworks but different functional groups.

    Cyclooctene derivatives: Compounds with a similar cyclooctene core but lacking the benzene ring.

Uniqueness: 4a,10a-(Iminomethano)benzocycloocten-11-one, 1,4,5,6,7,8,9,10-octahydro- is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

CAS No.

30483-14-8

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

13-azatricyclo[6.4.2.01,8]tetradec-10-en-14-one

InChI

InChI=1S/C13H19NO/c15-11-12-7-3-1-2-4-9-13(12,14-11)10-6-5-8-12/h5-6H,1-4,7-10H2,(H,14,15)

InChI Key

VFYRKGAMLRZLPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC23CC=CCC2(CC1)C(=O)N3

Origin of Product

United States

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